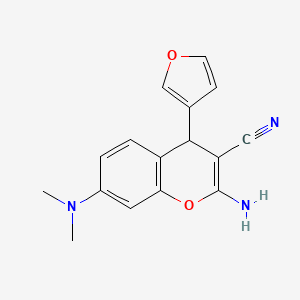
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile, also known as DMF-DABCO or DAF-2, is a fluorescent probe commonly used in scientific research to detect reactive nitrogen species (RNS) and nitric oxide (NO) in biological systems. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile involves the reaction between the probe and RNS or NO, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of RNS or NO in the biological system. This mechanism allows for the detection and quantification of these species in real-time, providing valuable insights into their role in biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the production or metabolism of RNS or NO, nor does it affect cellular viability or function. This makes this compound a safe and reliable tool for studying these reactive species in biological systems.
实验室实验的优点和局限性
The advantages of using 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile in lab experiments include its sensitivity, specificity, and ease of use. It can be used in a variety of biological systems, including cells, tissues, and organs, and can detect RNS and NO in real-time. However, this compound has some limitations, including its potential for photobleaching and the need for specialized equipment to measure fluorescence intensity accurately.
未来方向
There are several future directions for the use of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile in scientific research. These include the development of new probes with improved sensitivity and specificity for detecting RNS and NO, the application of this compound in the diagnosis and treatment of diseases related to RNS and NO, and the use of this compound in the development of new drugs targeting these reactive species. Additionally, this compound can be used in the study of other reactive species, such as reactive oxygen species (ROS), providing new insights into their role in biological processes.
合成方法
The synthesis of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile involves the reaction between 4-hydroxycoumarin, 3-furoic acid, and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and results in the formation of this compound as a yellow crystalline solid. This synthesis method is relatively simple and efficient, making this compound readily available for use in scientific research.
科学研究应用
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile has been widely used in scientific research to detect RNS and NO in biological systems. These reactive species play a crucial role in various physiological and pathological processes, including inflammation, oxidative stress, and immune response. This compound has been used to study the production and distribution of RNS and NO in different cell types, tissues, and organs. It has also been used to investigate the role of these species in disease progression and therapeutic interventions.
属性
IUPAC Name |
2-amino-7-(dimethylamino)-4-(furan-3-yl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)11-3-4-12-14(7-11)21-16(18)13(8-17)15(12)10-5-6-20-9-10/h3-7,9,15H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYLARRMMIGEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)
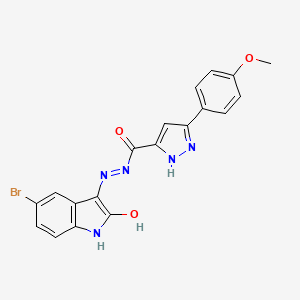
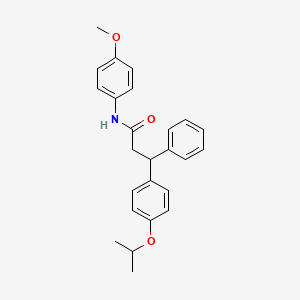
![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)
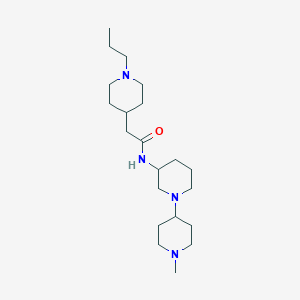
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)
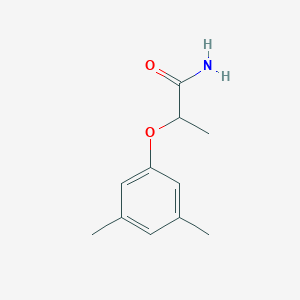
![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)

![1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)